

# Synonyms and alternative names for 2,6-Dimethyl-3-nitroaniline

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## Compound of Interest

Compound Name: 2,6-Dimethyl-3-nitroaniline

Cat. No.: B181640

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## An In-depth Technical Guide to 2,6-Dimethyl-3-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of **2,6-Dimethyl-3-nitroaniline**, a substituted nitroaromatic compound. It details its chemical identity, including a comprehensive list of synonyms and alternative names, and summarizes its physicochemical properties. While experimental data for this specific isomer is limited, this guide compiles available computed data and provides context through the properties of related isomers. Furthermore, it outlines potential synthetic and analytical methodologies based on established protocols for similar nitroaniline derivatives. The guide also briefly discusses the potential for biological activity by drawing parallels with related compounds, acknowledging the absence of direct research on **2,6-Dimethyl-3-nitroaniline**. This document serves as a foundational resource for researchers and professionals interested in this compound, highlighting areas where further investigation is needed.

### Chemical Identity and Nomenclature

**2,6-Dimethyl-3-nitroaniline** is a niche chemical compound with several alternative names and identifiers that are crucial for comprehensive literature and database searches.

Systematic Name: **2,6-Dimethyl-3-nitroaniline**

Synonyms and Alternative Names:

- 3-Nitro-2,6-xylidine[1]
- Benzenamine, 2,6-dimethyl-3-nitro-
- 3-Nitro-2,6-dimethylaniline
- Aniline, 2,6-dimethyl-3-nitro-
- 4-Nitro-2-amino-m-xylol

CAS Registry Number: 67083-28-7[2]

Molecular Formula:  $C_8H_{10}N_2O_2$ [2]

Molecular Weight: 166.18 g/mol [2]

## Physicochemical Properties

Detailed experimental physicochemical data for **2,6-Dimethyl-3-nitroaniline** is not readily available in the public domain. The following table summarizes computed data from established chemical databases. For comparison, experimental data for the closely related isomer, N,N-Dimethyl-3-nitroaniline, is also provided where available.

Property	2,6-Dimethyl-3-nitroaniline (Computed)	N,N-Dimethyl-3-nitroaniline (Experimental)
Melting Point	Not Available	57-61 °C
Boiling Point	Not Available	Not Available
Solubility	Not Available	Insoluble in water
XLogP3	1.8	2.2
Hydrogen Bond Donor Count	1	0
Hydrogen Bond Acceptor Count	3	3
Rotatable Bond Count	1	1
Exact Mass	166.074227566 Da	166.074227566 Da
Topological Polar Surface Area	71.8 Å <sup>2</sup>	49.1 Å <sup>2</sup>

Data for N,N-Dimethyl-3-nitroaniline sourced from PubChem CID 69269.

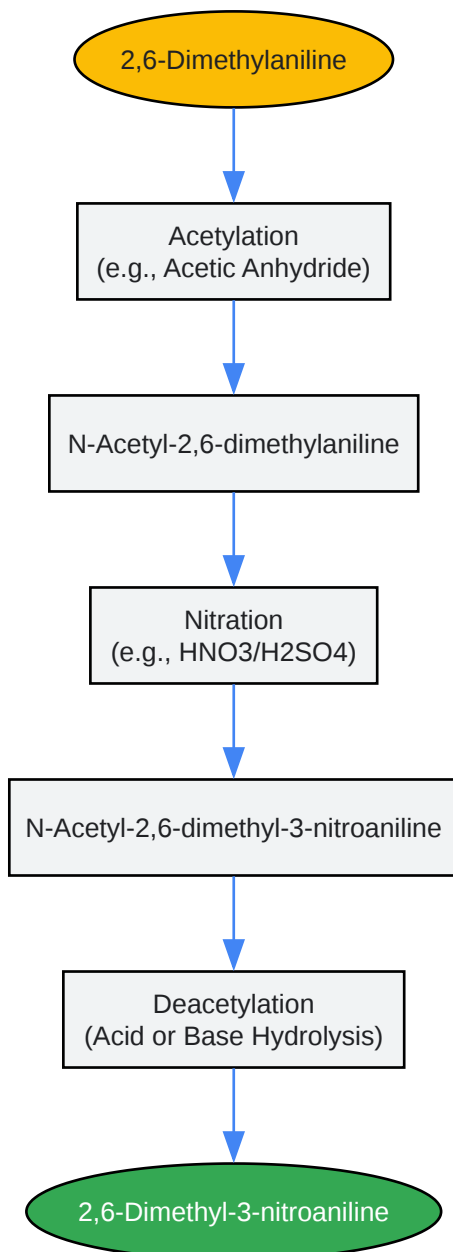
## Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **2,6-Dimethyl-3-nitroaniline** is not well-documented in publicly accessible literature. However, general methods for the synthesis of nitroaniline derivatives can be adapted. A common approach involves the nitration of an appropriate N-acetylated precursor followed by deacetylation.

Logical Synthesis Workflow:

The synthesis of **2,6-Dimethyl-3-nitroaniline** can be logically approached through a two-step process starting from 2,6-dimethylaniline. This workflow is illustrated in the diagram below.

## General Synthesis Workflow for 2,6-Dimethyl-3-nitroaniline



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Caption: A logical workflow for the synthesis of **2,6-Dimethyl-3-nitroaniline**.

Example Protocol for a Related Compound (N-acetyl-**2,6-dimethyl-3-nitroaniline**):

A detailed protocol for the synthesis of the N-acetylated precursor is available and provides a strong basis for the synthesis of **2,6-Dimethyl-3-nitroaniline**. The subsequent deacetylation is a standard procedure.

#### Materials:

- N-acetyl-2,6-xylidine
- Acetic acid
- Concentrated sulfuric acid
- Fuming nitric acid
- Ethanol
- Ice

#### Procedure:

- To a mixture of N-acetyl-2,6-xylidine and acetic acid, gradually add concentrated sulfuric acid with stirring under ice-cooling.
- Slowly add fuming nitric acid to the mixture, ensuring the temperature does not exceed 10°C.
- Allow the reaction mixture to return to room temperature and stir for 2 hours.
- Pour the reaction mixture onto ice to precipitate the product.
- Collect the crystalline precipitate by filtration.
- Recrystallize the product from ethanol to yield N-acetyl-**2,6-dimethyl-3-nitroaniline**.

#### Deacetylation (General Procedure):

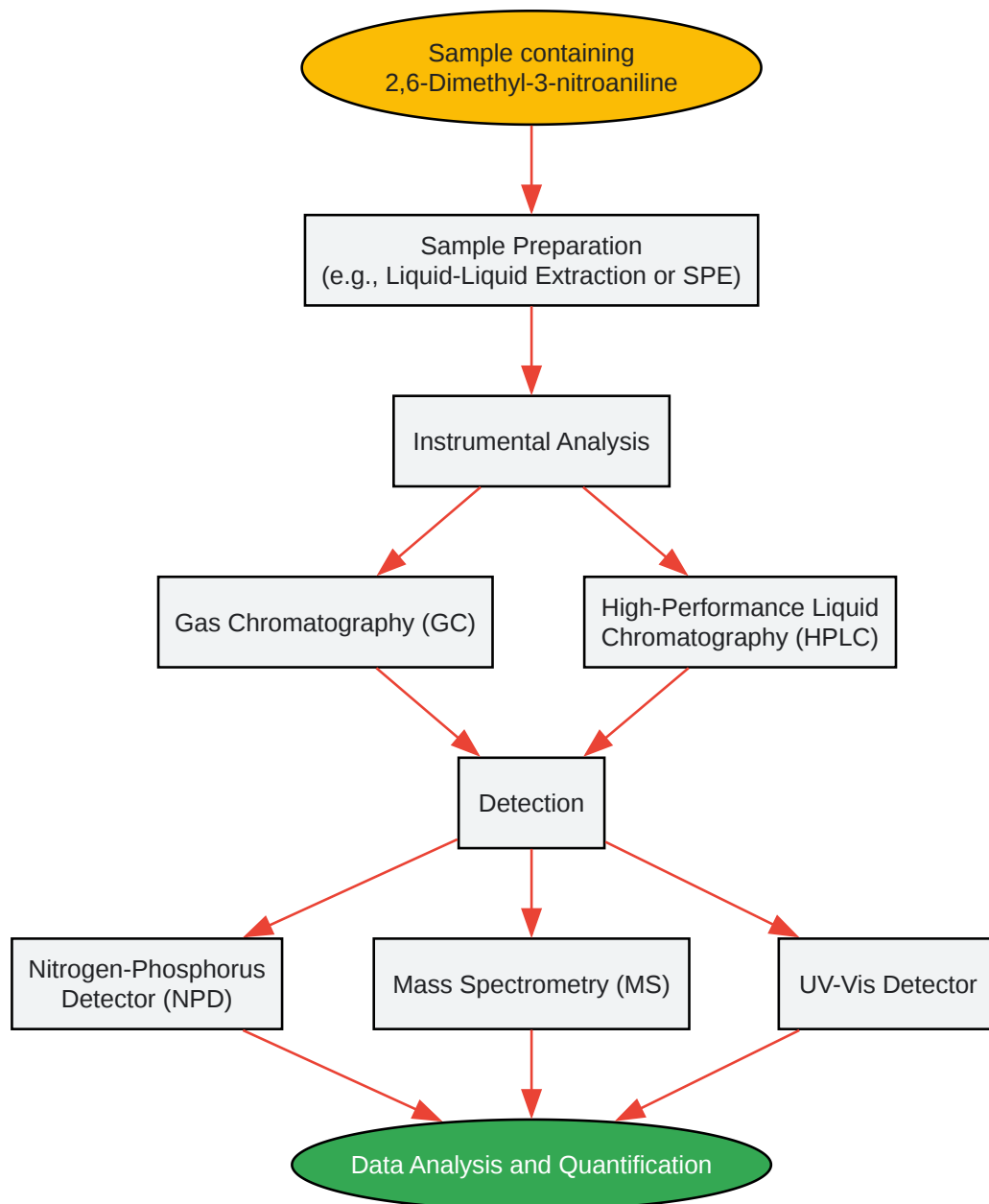
The resulting N-acetyl-**2,6-dimethyl-3-nitroaniline** can be hydrolyzed to **2,6-Dimethyl-3-nitroaniline** by heating with an aqueous acid (e.g., HCl or H<sub>2</sub>SO<sub>4</sub>) or base (e.g., NaOH).

## Analytical Methodologies

Specific analytical methods for **2,6-Dimethyl-3-nitroaniline** are not extensively published. However, standard techniques for the analysis of aniline and nitroaniline derivatives are applicable.

General Analytical Workflow:

## General Analytical Workflow for 2,6-Dimethyl-3-nitroaniline



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Caption: A general workflow for the analysis of **2,6-Dimethyl-3-nitroaniline**.

High-Performance Liquid Chromatography (HPLC):

HPLC is a suitable method for the analysis of nitroaniline compounds. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water is a common starting point. Detection can be achieved using a UV-Vis detector, as nitroaromatic compounds typically exhibit strong absorbance in the UV region.

Gas Chromatography (GC):

Gas chromatography can also be employed for the analysis of **2,6-Dimethyl-3-nitroaniline**. A capillary column with a non-polar or medium-polarity stationary phase would be appropriate. A Nitrogen-Phosphorus Detector (NPD) would offer selective and sensitive detection. For unequivocal identification, GC coupled with Mass Spectrometry (GC-MS) is the preferred method.

## Biological Activity and Drug Development Potential

There is no direct research available on the biological activity or potential for drug development of **2,6-Dimethyl-3-nitroaniline**. However, the biological activities of related compounds can provide some insights.

Nitroaromatic compounds are known to have a wide range of biological activities, and many are used as antimicrobial and anticancer agents. Their mechanism of action often involves the enzymatic reduction of the nitro group to form reactive nitroso and hydroxylamino intermediates, which can induce cellular damage.

A study on the closely related compound, 2,6-dimethylaniline (lacking the nitro group), demonstrated that it has tumor-promoting activity in a two-stage nasal carcinogenesis model in rats. This suggests that the dimethylaniline scaffold may have biological effects that warrant further investigation.

Given the lack of direct studies, the biological profile of **2,6-Dimethyl-3-nitroaniline** remains an open area for research. Its structural similarity to other biologically active nitroaromatic compounds suggests that it could be a candidate for screening in various biological assays, particularly in the areas of oncology and microbiology.

## Conclusion

**2,6-Dimethyl-3-nitroaniline** is a chemical compound with a defined structure and several synonyms. While its fundamental chemical properties are established, there is a significant lack of experimentally determined physicochemical data, detailed and validated synthesis and analysis protocols, and, most notably, any research into its biological activity. The information available for related isomers and the broader class of nitroanilines provides a solid foundation for initiating research on this specific compound. This technical guide consolidates the available information and highlights the numerous opportunities for further scientific exploration into the properties and potential applications of **2,6-Dimethyl-3-nitroaniline**.

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## References

- 1. 3-nitro-2,6-dimethyl-N,N-dimethylaniline | C<sub>10</sub>H<sub>14</sub>N<sub>2</sub>O<sub>2</sub> | CID 20485257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
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